7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H13N · HCl and a molecular weight of 183.68 g/mol . It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinolines (THIQ), a large group of natural products that have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
It is known that thiq derivatives, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, demonstrate neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Biochemical Pathways
It is suggested that endogenous tetrahydroisoquinolines play a role in the control of neurotransmitter function and prevention of neurotoxicity related to monoamine oxidase (mao) activity in the brain .
Result of Action
It is known that thiq derivatives, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, demonstrate neuroprotective activity .
Biochemical Analysis
Biochemical Properties
It is known that tetrahydroisoquinolines (THIQs), a class of compounds to which 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs, have diverse biological activities against various pathogens and neurodegenerative disorders .
Cellular Effects
Related compounds such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have been shown to have neuroprotective activity and can prevent parkinsonism .
Molecular Mechanism
Related compounds such as 1MeTIQ have been shown to inhibit monoamine oxidase A/B (MAO A/B), which could explain some of their neuroprotective effects .
Metabolic Pathways
Related compounds such as 1MeTIQ are known to affect dopamine catabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the N-alkylation of benzyl amines with halo acetophenones . Another method includes the acylation of 1,2,3,4-tetrahydroquinoline with specific acyl chlorides . These reactions generally proceed under mild conditions and yield high purity products.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.
Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and ability to inhibit monoamine oxidase.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of various biologically active molecules.
Salsolinol: A catechol derivative with neurotoxic and neuroprotective effects.
Uniqueness
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific methyl substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-2-3-9-4-5-11-7-10(9)6-8;/h2-3,6,11H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQZPRLKNXADRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670250 | |
Record name | 7-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41565-82-6 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-7-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41565-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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